1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydroxylated derivatives, and reduced forms of the original compound
Scientific Research Applications
1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylboronic acid
- 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
- 4-(trifluoromethyl)benzeneboronic acid
Uniqueness
1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1143521-43-0 |
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Molecular Formula |
C11H7F3N2O2 |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15-16)10(17)18/h1-6H,(H,17,18) |
InChI Key |
QBDFYHKKZDWPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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